

Spectroscopic Analysis of 3,4-Dimethoxynitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Dimethoxynitrobenzene

Cat. No.: B134838

[Get Quote](#)

This guide provides a comprehensive overview of the key spectroscopic data for **3,4-Dimethoxynitrobenzene** (CAS No: 709-09-1), a compound frequently utilized in organic synthesis and as a precursor in the development of various pharmaceuticals and materials.^[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Molecular Structure

Chemical Formula: $C_8H_9NO_4$ ^[2]

Molecular Weight: 183.16 g/mol ^[3]

Structure:

Caption: Molecular structure of **3,4-Dimethoxynitrobenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

2.1. 1H NMR Spectroscopy Data

The proton NMR spectrum of **3,4-Dimethoxynitrobenzene** exhibits characteristic signals for the aromatic protons and the methoxy groups.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.7 - 7.9	m	2H	Aromatic Protons (H-2, H-5)
~7.0 - 7.2	d	1H	Aromatic Proton (H-6)
~3.95	s	3H	Methoxy Protons (-OCH ₃)
~3.90	s	3H	Methoxy Protons (-OCH ₃)

2.2. ¹³C NMR Spectroscopy Data

The carbon NMR spectrum provides information on the different carbon environments within the molecule.^[4]

Chemical Shift (δ) ppm	Assignment
~154	Aromatic Carbon (C-O)
~149	Aromatic Carbon (C-O)
~140	Aromatic Carbon (C-NO ₂)
~118	Aromatic Carbon (C-H)
~110	Aromatic Carbon (C-H)
~108	Aromatic Carbon (C-H)
~56.5	Methoxy Carbon (-OCH ₃)
~56.0	Methoxy Carbon (-OCH ₃)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.^{[5][6]}

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H Stretch
~2950 - 2850	Medium	Aliphatic C-H Stretch (in -OCH ₃)
~1600 - 1580	Strong	Aromatic C=C Stretch
~1520 - 1500	Very Strong	Asymmetric NO ₂ Stretch
~1350 - 1330	Very Strong	Symmetric NO ₂ Stretch
~1270 - 1250	Strong	Aryl-O Stretch (Asymmetric)
~1020 - 1000	Strong	Aryl-O Stretch (Symmetric)

Mass Spectrometry (MS)

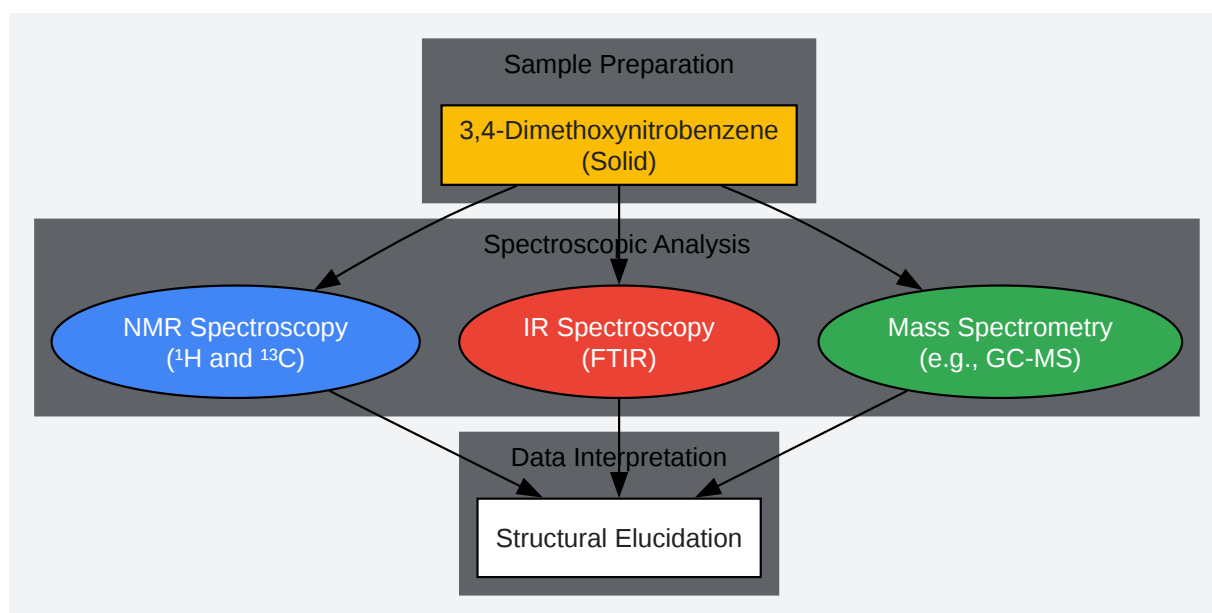
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.[\[3\]](#)[\[6\]](#)

m/z	Relative Intensity	Assignment
183	High	[M] ⁺ (Molecular Ion)
168	Moderate	[M - CH ₃] ⁺
153	Low	[M - NO] ⁺ or [M - 2CH ₃] ⁺
138	Moderate	[M - NO ₂ + H] ⁺ or [M - CH ₃ - NO] ⁺
108	High	[M - NO ₂ - 2CH ₃ + H] ⁺
79	High	[C ₆ H ₅ O] ⁺
77	Moderate	[C ₆ H ₅] ⁺
52	Moderate	[C ₄ H ₄] ⁺

Predicted adducts for high-resolution mass spectrometry include [M+H]⁺ at m/z 184.06044 and [M+Na]⁺ at m/z 206.04238.[\[7\]](#)

Experimental Protocols

The data presented in this guide are typically acquired using standard spectroscopic methodologies.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **3,4-Dimethoxynitrobenzene**.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). A small amount of **3,4-Dimethoxynitrobenzene** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) added as an internal standard (0.00 ppm). For ¹H NMR, parameters such as chemical shifts, integration, and coupling constants are determined. For ¹³C NMR, the chemical shifts of the distinct carbon atoms are recorded.[8]

5.2. Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr (potassium bromide) pellet, where a small amount of the compound is mixed with KBr and pressed into a thin, transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, which allows for the analysis of the solid sample directly. The instrument measures the absorption of infrared radiation across a range of frequencies, typically 4000 to 400 cm^{-1} .^{[6][8]}

5.3. Mass Spectrometry (MS)

Mass spectra are commonly acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system with Electron Ionization (EI). The sample is introduced into the gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized by a high-energy electron beam. The resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.^{[3][6]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 3,4-Dimethoxynitrobenzene | 709-09-1 [smolecule.com]
- 2. 3,4-dimethoxynitrobenzene - Wikidata [wikidata.org]
- 3. Benzene, 1,2-dimethoxy-4-nitro- [webbook.nist.gov]
- 4. 3,4-Dimethoxynitrobenzene(709-09-1) ^{13}C NMR [m.chemicalbook.com]
- 5. 3,4-Dimethoxynitrobenzene(709-09-1) IR Spectrum [m.chemicalbook.com]
- 6. 1,2-Dimethoxy-4-nitrobenzene | $\text{C}_8\text{H}_9\text{NO}_4$ | CID 69728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - 3,4-dimethoxynitrobenzene ($\text{C}_8\text{H}_9\text{NO}_4$) [pubchemlite.lcsb.uni.lu]
- 8. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [Spectroscopic Analysis of 3,4-Dimethoxynitrobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b134838#spectroscopic-data-nmr-ir-ms-of-3-4-dimethoxynitrobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com